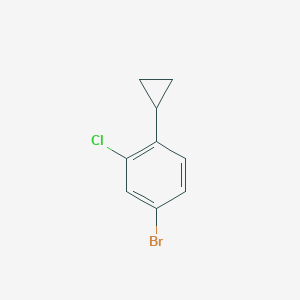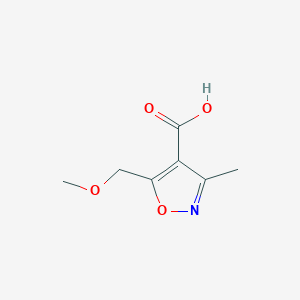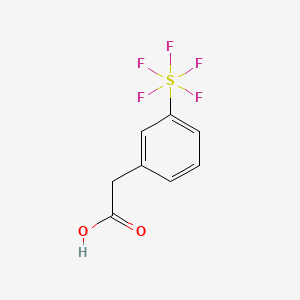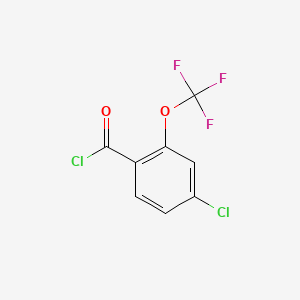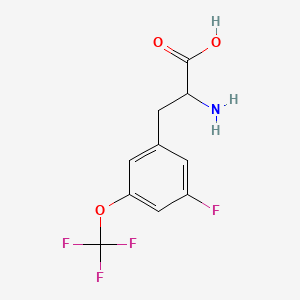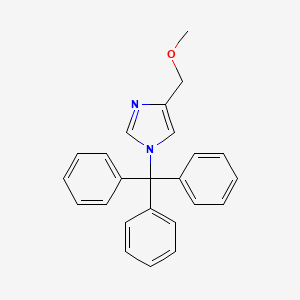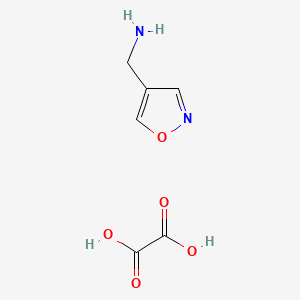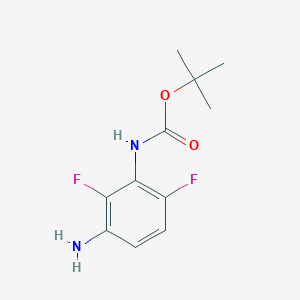
2-(4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル)-2,3-ジヒドロ-1H-ペリミジン
概要
説明
The compound is a derivative of perimidine, which is a class of organic compounds. It also contains tetramethyl-1,3,2-dioxaborolane , a boronic ester. Boronic esters are commonly used in organic synthesis .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR spectroscopy, and mass spectroscopy . Density functional theory (DFT) can be used to calculate the molecular structure and compare it with experimental values .
Chemical Reactions Analysis
Boronic esters are significant reaction intermediates in organic synthesis, having many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the refractive index, boiling point, and density can be measured experimentally .
科学的研究の応用
新規コポリマーの合成
テトラメチルジオキサボロラン基を有する化合物は、独特な光学特性と電気化学特性を示す新規コポリマーの合成に使用されてきました .
ボリル化反応
この官能基は、パラジウム触媒を用いてアルキルベンゼンのベンジルC-H結合におけるボリル化反応にも用いられ、ピナコールベンジルボロン酸エステルを生成します .
ヒドロホウ素化反応
別の応用は、遷移金属触媒の存在下でのアルキルまたはアリールアルキンおよびアルケンのヒドロホウ素化です .
有機合成中間体
テトラメチルジオキサボロラン部分は、様々な有機合成プロセスにおける重要な中間体です .
医薬品研究
このような化合物は、様々な化学反応を起こす能力があるため、医薬品の開発における中間体として使用される可能性があります .
材料科学
作用機序
Target of Action
It’s known that compounds with a tetramethyl-1,3,2-dioxaborolane group are often used in suzuki coupling reactions . This suggests that the compound might interact with palladium catalysts or other transition metals, which are common in Suzuki coupling reactions .
Mode of Action
The compound likely interacts with its targets through a process known as borylation . In this process, a boron atom from the compound (part of the tetramethyl-1,3,2-dioxaborolane group) forms a bond with a carbon atom on the target molecule . This can result in significant changes to the target molecule, such as the formation of new functional groups or changes in its reactivity .
Biochemical Pathways
The compound’s effects on biochemical pathways are likely related to its role in Suzuki coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in many biochemical pathways. By facilitating these reactions, the compound could potentially influence a wide range of pathways, particularly those involving the synthesis of complex organic molecules .
Pharmacokinetics
It’s known that compounds with a tetramethyl-1,3,2-dioxaborolane group are generally stable and resistant to hydrolysis , which could potentially enhance their bioavailability.
Result of Action
The compound’s action results in the formation of new carbon-carbon bonds through Suzuki coupling reactions . This can lead to the synthesis of complex organic molecules, which could have various molecular and cellular effects depending on the specific molecules produced .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the presence of a palladium catalyst and an appropriate base is crucial for Suzuki coupling reactions . Additionally, the compound is stable under normal conditions but may hydrolyze in a humid environment . Therefore, the compound’s storage and handling conditions can significantly impact its efficacy and stability.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,3-dihydro-1H-perimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BN2O2/c1-22(2)23(3,4)28-24(27-22)17-13-11-16(12-14-17)21-25-18-9-5-7-15-8-6-10-19(26-21)20(15)18/h5-14,21,25-26H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPBPXZGDAAUKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3NC4=CC=CC5=C4C(=CC=C5)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


